Cas no 2172542-82-2 (2-5-(cyclopropylmethyl)-1-(5-hydroxypentan-2-yl)-1H-1,2,3-triazol-4-ylacetonitrile)
2-5-(Ciclopropilmetil)-1-(5-idrossipentan-2-il)-1H-1,2,3-triazol-4-ilacetonitrile è un composto organico eterociclico che combina un nucleo triazolico con un gruppo cianometilico e una catena idrossialchilica. La sua struttura unica offre elevata reattività e versatilità in sintesi organiche, particolarmente utile come intermedio nella produzione di farmaci e composti bioattivi. La presenza del gruppo ciclopropilmetilico conferisce stabilità sterica, mentre la funzione idrossilica migliora la solubilità in mezzi polari, facilitando ulteriori modifiche chimiche. Questo composto è particolarmente adatto per reazioni di click chemistry e per lo sviluppo di inibitori enzimatici, grazie alla sua capacità di formare legami specifici con bersagli molecolari. La sua purezza e selettività lo rendono ideale per applicazioni in chimica farmaceutica e ricerca biomedica.

2172542-82-2 structure
Nome del prodotto:2-5-(cyclopropylmethyl)-1-(5-hydroxypentan-2-yl)-1H-1,2,3-triazol-4-ylacetonitrile
2-5-(cyclopropylmethyl)-1-(5-hydroxypentan-2-yl)-1H-1,2,3-triazol-4-ylacetonitrile Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-5-(cyclopropylmethyl)-1-(5-hydroxypentan-2-yl)-1H-1,2,3-triazol-4-ylacetonitrile
- 2172542-82-2
- 2-[5-(cyclopropylmethyl)-1-(5-hydroxypentan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile
- EN300-1598977
-
- Inchi: 1S/C13H20N4O/c1-10(3-2-8-18)17-13(9-11-4-5-11)12(6-7-14)15-16-17/h10-11,18H,2-6,8-9H2,1H3
- Chiave InChI: WNPSZDWMLKTVQI-UHFFFAOYSA-N
- Sorrisi: OCCCC(C)N1C(=C(CC#N)N=N1)CC1CC1
Proprietà calcolate
- Massa esatta: 248.16371127g/mol
- Massa monoisotopica: 248.16371127g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 18
- Conta legami ruotabili: 7
- Complessità: 309
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.2
- Superficie polare topologica: 74.7Ų
2-5-(cyclopropylmethyl)-1-(5-hydroxypentan-2-yl)-1H-1,2,3-triazol-4-ylacetonitrile Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1598977-10.0g |
2-[5-(cyclopropylmethyl)-1-(5-hydroxypentan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172542-82-2 | 10g |
$11001.0 | 2023-06-04 | ||
Enamine | EN300-1598977-0.1g |
2-[5-(cyclopropylmethyl)-1-(5-hydroxypentan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172542-82-2 | 0.1g |
$2251.0 | 2023-06-04 | ||
Enamine | EN300-1598977-2500mg |
2-[5-(cyclopropylmethyl)-1-(5-hydroxypentan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172542-82-2 | 2500mg |
$5014.0 | 2023-09-23 | ||
Enamine | EN300-1598977-100mg |
2-[5-(cyclopropylmethyl)-1-(5-hydroxypentan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172542-82-2 | 100mg |
$2251.0 | 2023-09-23 | ||
Enamine | EN300-1598977-0.5g |
2-[5-(cyclopropylmethyl)-1-(5-hydroxypentan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172542-82-2 | 0.5g |
$2455.0 | 2023-06-04 | ||
Enamine | EN300-1598977-5.0g |
2-[5-(cyclopropylmethyl)-1-(5-hydroxypentan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172542-82-2 | 5g |
$7420.0 | 2023-06-04 | ||
Enamine | EN300-1598977-0.05g |
2-[5-(cyclopropylmethyl)-1-(5-hydroxypentan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172542-82-2 | 0.05g |
$2148.0 | 2023-06-04 | ||
Enamine | EN300-1598977-50mg |
2-[5-(cyclopropylmethyl)-1-(5-hydroxypentan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172542-82-2 | 50mg |
$2148.0 | 2023-09-23 | ||
Enamine | EN300-1598977-500mg |
2-[5-(cyclopropylmethyl)-1-(5-hydroxypentan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172542-82-2 | 500mg |
$2455.0 | 2023-09-23 | ||
Enamine | EN300-1598977-5000mg |
2-[5-(cyclopropylmethyl)-1-(5-hydroxypentan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172542-82-2 | 5000mg |
$7420.0 | 2023-09-23 |
2-5-(cyclopropylmethyl)-1-(5-hydroxypentan-2-yl)-1H-1,2,3-triazol-4-ylacetonitrile Letteratura correlata
-
Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
2172542-82-2 (2-5-(cyclopropylmethyl)-1-(5-hydroxypentan-2-yl)-1H-1,2,3-triazol-4-ylacetonitrile) Prodotti correlati
- 2137787-51-8(5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid)
- 2679943-59-8(2-[(3S)-1-(trifluoroacetyl)piperidin-3-yl]acetic acid)
- 1333960-39-6({6-acetyl-2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carbonyl}urea)
- 2059971-88-7(8H-Imidazo[2,1-c][1,4]oxazine, 2-(bromomethyl)-5,6-dihydro-)
- 1804438-65-0(4-Methoxy-5-phenylpyridine-3-methanol)
- 1269225-54-8(4,5-dimethyl-6-(1-piperazinyl)pyrimidine dihydrochloride)
- 2694744-35-7(6-hydroxytricyclo6.2.2.0,2,7dodeca-2(7),3,5-triene-3-carboxylic acid)
- 393823-60-4(N-(3-bromophenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carbothioamide)
- 1805038-40-7(3-(Aminomethyl)-5-bromo-6-(difluoromethyl)pyridine-2-carboxylic acid)
- 210917-54-7(methyl (2R)-1-(chlorosulfonyl)piperidine-2-carboxylate)
Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
